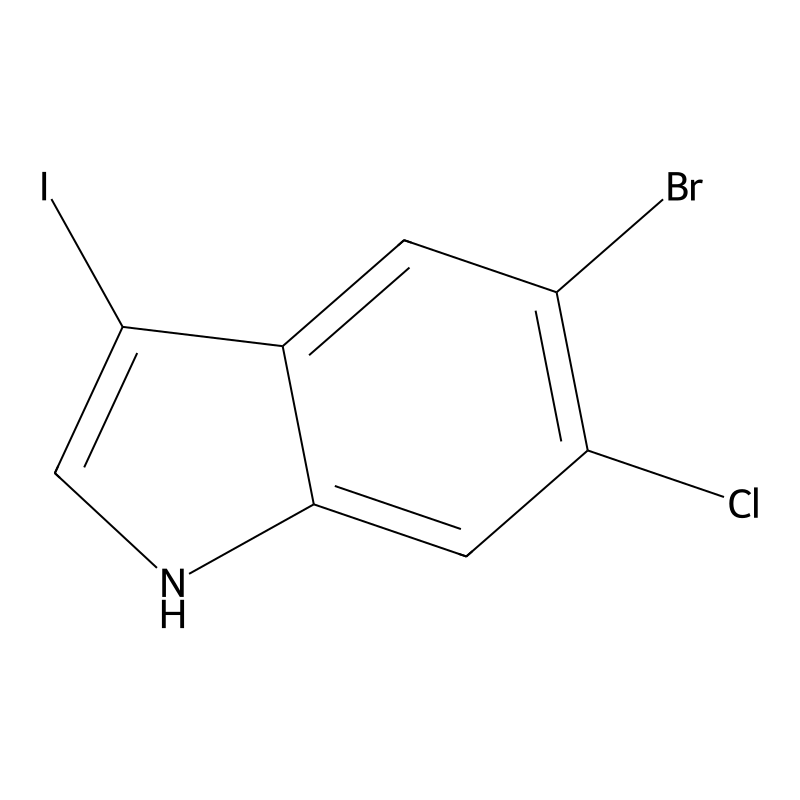

5-Bromo-6-chloro-3-iodo-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-6-chloro-3-iodo-1H-indole is a complex organic compound belonging to the indole family, characterized by its unique halogen substitutions. The molecular formula is , and it features a five-membered heterocyclic structure that includes nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and material science, particularly due to the presence of multiple halogens which can influence its reactivity and biological activity.

- Halogenation: The compound can undergo further halogenation reactions, which may enhance its reactivity.

- Nucleophilic Substitution: The iodine atom can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions, facilitating the formation of more complex organic structures.

- Acylation: This compound can also undergo acylation reactions, which are useful for modifying its functional properties.

The biological activity of 5-Bromo-6-chloro-3-iodo-1H-indole has been explored in various studies. It exhibits:

- Antimicrobial Properties: Similar indole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

- Anticancer Activity: Some halogenated indoles have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties.

The applications of 5-Bromo-6-chloro-3-iodo-1H-indole include:

- Pharmaceutical Development: Its structural features make it a candidate for drug development, particularly in creating new antibiotics or anticancer agents.

- Material Science: The compound may also be utilized in the development of new materials due to its unique electronic properties imparted by the halogen atoms.

Interaction studies involving 5-Bromo-6-chloro-3-iodo-1H-indole focus on its reactivity with various biological targets. Preliminary studies indicate that it may interact with specific enzymes or receptors, potentially influencing metabolic pathways. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 5-Bromo-6-chloro-3-iodo-1H-indole. A comparison highlights their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-3-iodo-1H-indole | Lacks chlorine; simpler halogen profile | |

| 6-Bromo-3-iodo-1H-indazole | Indazole structure; different nitrogen placement | |

| 5-Chloro-3-bromoindole | Contains bromine and chlorine; less iodide influence | |

| 6-Bromo-5-fluoroindole | Fluorine substitution alters reactivity |

These comparisons illustrate how the presence of different halogens (bromine, chlorine, iodine, and fluorine) affects the properties and potential applications of these compounds. The unique combination of bromine, chlorine, and iodine in 5-Bromo-6-chloro-3-iodo-1H-indole sets it apart from its analogs, potentially enhancing its biological activity and synthetic utility.